Cooperativity in Polyelectrolyte Association: 4-Ethyl vs. 4-Methyl and Unsubstituted Benzenesulfonate
In a study of p-alkylbenzenesulfonate association with quaternized poly(2-(dimethylamino) ethylmethacrylate) at the water/chloroform interface, the ethyl derivative exhibited cooperative association, a behavior essential for forming stable, ordered supramolecular structures. This contrasts directly with the unsubstituted benzenesulfonate, which showed anti-cooperative behavior [1]. The shift from anti-cooperative to cooperative behavior as the alkyl chain length increases from zero (H) to one (methyl) to two (ethyl) carbons demonstrates that the 4-ethyl group provides the minimal hydrophobic volume required to induce this cooperative effect [1].
| Evidence Dimension | Cooperative association behavior with cationic polyelectrolytes |
|---|---|
| Target Compound Data | Cooperative association |
| Comparator Or Baseline | Benzenesulfonate: Anti-cooperative; 4-Methylbenzenesulfonate: Increasingly cooperative |
| Quantified Difference | Qualitative shift in mechanism (anti- to cooperative) |
| Conditions | Water/chloroform interface at 25°C |
Why This Matters
This qualitative difference in association mechanism dictates whether a surfactant can form stable, ordered complexes with polymers, a critical factor in applications like drug delivery, surface modification, and templated material synthesis.
- [1] Rios, H. E., Briones, X., Urzúa-Acevedo, M., & Vargas, V. (2013). Cooperative Association of p-Alkylbenzene Sulfonates Sodium Salts to Poly-2-(dimethylamino) Ethylmethacrylate-N-alkyl Quaternized at the Water/Chloroform Interface. Journal of Macromolecular Science, Part B, 52(4), 611-625. View Source
